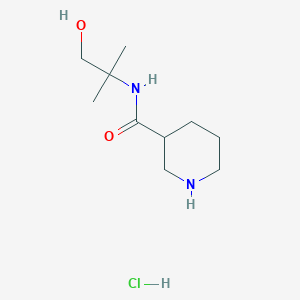
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide” is a compound synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound possesses an N, O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized from either the acid chloride (62%) or the carboxylic acid (11%), with the former being the more efficient method .
Molecular Structure Analysis
The compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .
Chemical Reactions Analysis
The compound’s structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .
Scientific Research Applications
Molecular Interaction and Pharmacophore Modeling
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride has been studied for its molecular interaction with the CB1 cannabinoid receptor. This compound, known as SR141716, exhibits potent and selective antagonism for this receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models have revealed insights into its binding interaction and potential antagonistic activity, highlighting the role of its molecular structure in pharmacological interactions (Shim et al., 2002).
Synthesis and Structural Characterization
The compound has been a subject of interest in synthetic chemistry. Its synthesis and structural characterization, involving spectroscopic methods and X-ray analysis, have been detailed. These studies contribute to understanding its chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Al Mamari & Al Lawati, 2019).
Biological Activity and Enzyme Inhibition
Studies on derivatives of this compound have shown significant biological activities. For instance, its derivatives have been evaluated for their activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating notable inhibitory effects. Such findings suggest potential therapeutic applications in conditions related to these enzymes (Khalid et al., 2013).
Optimization for Cannabinoid Receptor Modulation
Further research has focused on optimizing chemical functionalities of related compounds to improve their interaction with cannabinoid receptors. This optimization process has led to the identification of potent modulators of these receptors, providing valuable insights into the design of new pharmacological agents (Khurana et al., 2014).
Cyclin-Dependent Kinase Inhibition
There is also evidence of its derivatives acting as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein crucial in cell cycle regulation. These findings have implications for the development of new antitumor agents, with one derivative entering Phase 1 clinical trials for its antitumor properties (Misra et al., 2004).
Future Directions
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWAMBSTRIDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



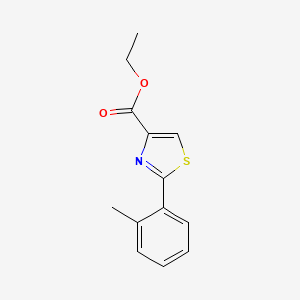
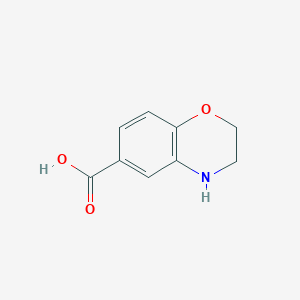
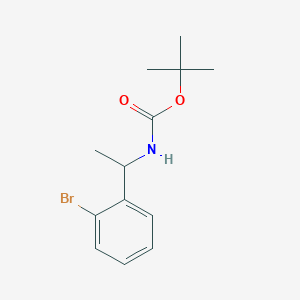

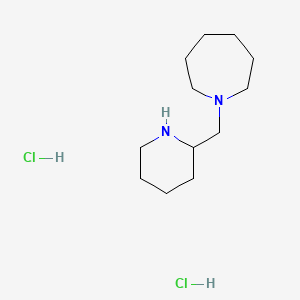



![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)


![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)
![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)
